Product packaging for Boc-Aminooxy-PEG2-bromide(Cat. No.:)

Boc-Aminooxy-PEG2-bromide

Cat. No.: B3119628
M. Wt: 328.20 g/mol
InChI Key: LDLMDHDPMSCEPP-UHFFFAOYSA-N
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Description

Contextualization of Bifunctional Linkers in Bioconjugation Methodologies

Bifunctional linkers are molecules that possess two distinct reactive groups, enabling the covalent linkage of two different molecules. In the realm of bioconjugation, these linkers are fundamental in connecting biomolecules, such as proteins, antibodies, or nucleic acids, to other molecules, including drugs, fluorescent dyes, or solid supports. nih.gov The ability to covalently link these components has proven to be an extremely useful tool for a number of biomedical applications. nih.gov

Significance of Orthogonal Reactivity in Molecular Design

Orthogonal reactivity is a cornerstone concept in modern chemical biology and molecular design. It refers to the ability of two or more chemical reactions to proceed in the same reaction vessel without interfering with one another. tu-dortmund.de This is achieved by using mutually compatible and non-interfering sets of reactive functional groups. In the context of bifunctional linkers, orthogonal reactivity is paramount.

Boc-Aminooxy-PEG2-bromide exemplifies this principle. It possesses two chemically distinct reactive termini:

A Boc-protected aminooxy group: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. Once deprotected, the free aminooxy group can selectively react with an aldehyde or ketone to form a stable oxime linkage. This reaction is highly specific and can be performed under mild, biologically compatible conditions. tu-dortmund.de

A bromide group: The bromide is a good leaving group and can readily participate in nucleophilic substitution reactions, for instance, with a thiol group on a cysteine residue of a protein. broadpharm.com

The orthogonality of the aminooxy and bromide functionalities allows for a stepwise and controlled conjugation process. One end of the linker can be reacted with a molecule of interest, and then, after purification, the other end can be reacted with a second molecule. This controlled sequential addition is critical for the synthesis of well-defined and homogenous bioconjugates, which is a significant challenge in the field. This level of control is particularly important in the construction of antibody-drug conjugates, where the precise attachment of the drug to the antibody is essential for its therapeutic efficacy and safety. fujifilm.com The use of orthogonal chemistries minimizes the formation of undesirable side products and ensures the integrity and function of the biomolecules involved.

Chemical and Physical Properties of this compound

The utility of this compound in bioconjugation is underpinned by its specific chemical and physical properties.

PropertyValueSource
Chemical Name tert-butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}carbamate xcessbio.com
CAS Number 252378-67-9 xcessbio.com
Molecular Formula C11H22BrNO5 xcessbio.com
Molecular Weight 328.20 g/mol xcessbio.com
Appearance Solid Powder xcessbio.com
Purity ≥98% xcessbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22BrNO5 B3119628 Boc-Aminooxy-PEG2-bromide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BrNO5/c1-11(2,3)18-10(14)13-17-9-8-16-7-6-15-5-4-12/h4-9H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLMDHDPMSCEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Architecture and Design Principles of Boc Aminooxy Peg2 Bromide

Protective Group Strategy: The tert-Butoxycarbonyl (Boc) Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. wikipedia.org In the architecture of Boc-Aminooxy-PEG2-bromide, it is strategically employed to mask the reactivity of the aminooxy terminus. The Boc group is known for its stability under a wide range of conditions, including basic and nucleophilic environments, which makes it compatible with many synthetic steps. organic-chemistry.org This stability allows for orthogonal protection strategies, where other protecting groups sensitive to different conditions (like Fmoc, which is base-labile) can be used elsewhere in a molecule. organic-chemistry.org

The primary function of the Boc group in this molecule is to "cap" the aminooxy group (-ONH2), converting it into a carbamate. total-synthesis.com The aminooxy group is inherently nucleophilic, a property essential for its intended reactions. iris-biotech.de However, this reactivity must be controlled to prevent premature or undesired side reactions during synthesis or the attachment of the bromide end of the linker to a substrate. By attaching the bulky, electron-withdrawing Boc group, the nucleophilicity of the aminooxy nitrogen is temporarily neutralized, rendering it stable and unreactive until its removal is desired. smolecule.com This protection is crucial for ensuring the precision and efficiency of multi-step conjugation processes.

A key advantage of the Boc group is its susceptibility to removal under mild acidic conditions, a process known as deprotection. This reaction unmasks the aminooxy group, making it available for subsequent ligation. The deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in methanol. wikipedia.orgjk-sci.com

The mechanism of acid-catalyzed Boc deprotection proceeds through several steps:

Protonation of the carbonyl oxygen of the Boc group by the acid. total-synthesis.comcommonorganicchemistry.com

This protonation facilitates the fragmentation of the carbamate. The molecule breaks apart to form a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com

The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas (CO2). jk-sci.comcommonorganicchemistry.com

The final products are the deprotected, free aminooxy group (as its protonated salt) and the tert-butyl cation, which typically deprotonates to form gaseous isobutene. total-synthesis.comcommonorganicchemistry.com

This deprotection process is highly efficient and irreversible due to the formation of gaseous byproducts, which drives the reaction to completion. commonorganicchemistry.comresearchgate.net

Role of Boc in Aminooxy Group Stabilization

Aminooxy Functional Group: A Nucleophilic Handle for Bioorthogonal Reactions

Once deprotected, the aminooxy group serves as a highly specific and reactive functional handle. Its unique reactivity profile makes it an ideal tool for bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biological processes. axispharm.comgoogle.com

The aminooxy group is a powerful nucleophile, significantly more so than a corresponding primary amine due to the "alpha effect," where the adjacent oxygen atom enhances the nucleophilicity of the nitrogen. iris-biotech.de This heightened reactivity is directed specifically towards electrophilic carbonyl groups, namely aldehydes and ketones. biotium.cominterchim.fr The reaction between an aminooxy group and an aldehyde or ketone proceeds under mild, often physiological, conditions (pH 7.4, 37°C) to form a highly stable oxime bond. iris-biotech.denih.gov This oxime linkage is considerably more stable towards hydrolysis than similar bonds like hydrazones, which are formed from the reaction of hydrazides with carbonyls. iris-biotech.debiotium.com The reaction can be accelerated by the addition of a catalyst like aniline (B41778). biotium.com

The specific and reliable reaction between an aminooxy group and a carbonyl group is a cornerstone of chemoselective ligation. iris-biotech.denih.gov "Chemoselective ligation" refers to the coupling of two functional groups that are mutually and uniquely reactive in an aqueous environment, without the need for protecting groups on surrounding functionalities. google.com This strategy allows for the precise and controlled assembly of large, complex biomolecules. iris-biotech.de For example, a protein or other biomolecule can be modified to introduce an aldehyde or ketone group. The deprotected aminooxy group on the PEG linker can then be used to selectively "click" the linker onto the biomolecule, forming a stable conjugate. nih.govacs.org This method has been widely applied in creating glycoconjugates, labeling cells, and assembling peptide fragments into larger proteins. iris-biotech.degoogle.combiotium.com

Key Reactions and Their Principles
ReactionDescriptionKey Features
Boc DeprotectionRemoval of the Boc group to unmask the reactive aminooxy function.- Acid-catalyzed (e.g., TFA, HCl). wikipedia.org
  • Irreversible due to formation of gaseous byproducts (CO2, isobutene). total-synthesis.comcommonorganicchemistry.com
  • Occurs under mild conditions.
  • Oxime LigationReaction of the deprotected aminooxy group with an aldehyde or ketone.- Forms a stable covalent oxime bond. biotium.cominterchim.fr
  • Highly chemoselective and bioorthogonal. google.comnih.gov
  • Proceeds under physiological conditions. nih.gov
  • Fundamental Reactivity of Aminooxy Groups

    Polyethylene (B3416737) Glycol (PEG) Spacer: Engineering Conjugate Performance

    The central component of the linker is a short, discrete chain of two polyethylene glycol (PEG) units. medchemexpress.comcymitquimica.com PEG linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that are widely used in bioconjugation and drug delivery. chempep.com The inclusion of this PEG spacer, also known as a PEO (Poly(ethylene oxide)) spacer, is not merely for separation but is critical for modulating the physicochemical properties of the final conjugate. interchim.fr

    The key properties imparted by the PEG spacer include:

    Increased Hydrophilicity: The ethylene oxide repeats form hydrogen bonds with water, making PEG highly soluble in aqueous solutions. chempep.com Attaching a PEG linker can therefore increase the water solubility of hydrophobic molecules and help prevent aggregation of the final conjugate. interchim.frthermofisher.com

    Enhanced Stability: PEGylation, the process of attaching PEG chains, can protect conjugated molecules from enzymatic degradation. axispharm.com

    Biocompatibility and Reduced Immunogenicity: PEG is well-tolerated in biological systems, exhibiting minimal toxicity and generally not eliciting an immune response. chempep.comthermofisher.com

    Flexibility and Steric Hindrance Reduction: The PEG chain is highly flexible due to free rotation around its C-O bonds. chempep.comthermofisher.com This flexibility provides conformational freedom and acts as a flexible spacer, ensuring that the conjugated molecule (e.g., a drug) and the targeting moiety (e.g., an antibody) can both function optimally without steric interference. thermofisher.com

    In this compound, the discrete length of the two-unit PEG spacer provides a defined distance between the two ends of the linker, allowing for precise control over the architecture of the final bioconjugate. thermofisher.com

    This compound is a heterobifunctional linker molecule utilized in the field of bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs). medchemexpress.comfujifilm.com Its molecular architecture is meticulously designed with distinct functional components that each play a crucial role in its application. The structure comprises a Boc-protected aminooxy group, a short polyethylene glycol (PEG) spacer, and a reactive bromide terminal. This design allows for the sequential and controlled conjugation of different molecular entities.

    The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the highly reactive aminooxy functionality. This protection is essential to prevent unwanted side reactions during the initial conjugation steps. The aminooxy group, once deprotected, readily reacts with aldehydes and ketones to form stable oxime linkages. axispharm.com The PEG2 linker, consisting of two ethylene glycol units, provides spacing and influences the physicochemical properties of the resulting conjugate. medchemexpress.comfujifilm.com Finally, the bromide atom acts as a reactive handle, enabling covalent bond formation through nucleophilic substitution reactions. libretexts.orgwikipedia.org

    Impact of PEG2 Chain Length on Linker Conformation and Flexibility

    The length of the polyethylene glycol (PEG) chain in a linker molecule significantly influences its conformational properties and flexibility. In the case of this compound, the short PEG2 chain imparts a degree of restricted flexibility compared to longer PEG chains. While longer PEG chains can adopt a more random, flexible "mushroom" or a more extended "brush" conformation depending on grafting density, a short PEG2 linker has more limited conformational freedom. acs.orgdovepress.com This can be advantageous in certain applications where a more defined distance and orientation between the conjugated molecules are desired.

    Studies have shown that shorter linkers can sometimes lead to more favorable receptor-ligand interactions by limiting the conformational space the ligand can explore. dovepress.comnih.gov However, the flexibility of even a short PEG chain can be influenced by its environment, including solvent conditions and interactions with the conjugated molecules. The presence of the PEG chain, regardless of its length, generally increases the hydrodynamic volume of the conjugate. nih.gov

    Influence of PEG on Modulating Steric Hindrance in Conjugation

    Polyethylene glycol (PEG) is widely used in bioconjugation to modulate the steric environment of a molecule. The attachment of PEG chains, a process known as PEGylation, can create a "steric shield" around a protein or other biomolecule. nih.govucl.ac.be This shielding effect can mask specific sites on the molecule, preventing interactions with other molecules, such as proteolytic enzymes or antibodies, thereby increasing the stability and circulation half-life of the conjugate. ucl.ac.bebroadpharm.com

    However, this steric hindrance can also be a double-edged sword. While it can protect the conjugated molecule, it may also interfere with its biological activity by blocking access to its active site or receptor-binding domain. nih.govresearchgate.net The degree of steric hindrance is dependent on the size and number of PEG chains attached. researchgate.net In the context of this compound, the relatively short PEG2 chain provides a balance, offering some of the benefits of PEGylation, such as increased solubility, without imposing the significant steric bulk that could compromise the activity of the conjugated payload. broadpharm.com The strategic placement of the PEG linker is crucial to minimize any negative impact on the desired biological interactions. nih.gov

    Bromide Leaving Group: Facilitating Covalent Bond Formation

    The bromide atom in this compound functions as a leaving group, a critical component for the formation of a stable covalent bond. In a nucleophilic substitution reaction, an electron-rich species (the nucleophile) attacks the carbon atom attached to the bromine. As the new bond forms between the nucleophile and the carbon, the carbon-bromine bond breaks, and the bromide ion departs, taking with it the pair of bonding electrons. libretexts.orgwikipedia.org

    The efficiency of this process is largely dependent on the stability of the leaving group. Good leaving groups are typically weak bases, and bromide is considered a good leaving group because its corresponding acid, hydrobromic acid (HBr), is a strong acid. ntu.edu.sg This inherent stability of the bromide anion facilitates its departure and drives the substitution reaction forward. libretexts.org

    Mechanisms of Bromide-Mediated Nucleophilic Substitution

    Nucleophilic substitution reactions involving an alkyl bromide, such as the terminal bromide of this compound, can proceed through two primary mechanisms: SN1 and SN2. wikipedia.org

    SN2 (Substitution, Nucleophilic, Bimolecular): In this mechanism, the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. It is a one-step process where the rate of the reaction depends on the concentration of both the substrate (the linker) and the nucleophile. libretexts.org This mechanism is favored for primary and secondary alkyl halides due to less steric hindrance around the reactive carbon center.

    SN1 (Substitution, Nucleophilic, Unimolecular): This is a two-step mechanism. In the first and rate-determining step, the leaving group departs to form a carbocation intermediate. In the second step, the nucleophile attacks the carbocation. The rate of an SN1 reaction depends only on the concentration of the substrate. numberanalytics.com This pathway is more common for tertiary alkyl halides due to the stability of the resulting carbocation.

    The primary nature of the carbon atom attached to the bromide in this compound suggests that it will predominantly undergo SN2 reactions.

    Reaction TypeMolecularityMechanismSubstrate Preference
    SN1UnimolecularTwo-step (carbocation intermediate)Tertiary > Secondary
    SN2BimolecularOne-step (concerted)Primary > Secondary > Tertiary

    Design Considerations for Bromide as a Reactive Handle

    The choice of bromide as a reactive handle in a bifunctional linker like this compound is a deliberate design choice based on several factors. A "reactive handle" is a functional group that allows for the specific and efficient attachment of another molecule. researchgate.netrsc.org

    Key considerations for using bromide include:

    Reactivity: Bromide is a good leaving group, making the terminal carbon susceptible to nucleophilic attack under relatively mild conditions. ntu.edu.sg This allows for efficient conjugation without requiring harsh reaction conditions that could damage sensitive biomolecules.

    Selectivity: The reaction of an alkyl bromide is typically selective for strong nucleophiles such as thiols (from cysteine residues in proteins) or amines. thermofisher.com This selectivity allows for targeted conjugation to specific sites on a biomolecule.

    Stability: While reactive enough for conjugation, the carbon-bromine bond is generally stable enough to withstand the purification and handling of the linker molecule prior to the final conjugation step.

    Comparison to other halogens: Compared to other halogens, bromide offers a good balance of reactivity and stability. Iodide is a better leaving group and therefore more reactive, but alkyl iodides can be less stable. ntu.edu.sg Chloride is a poorer leaving group, often requiring more forcing reaction conditions. Fluoride is generally a poor leaving group for nucleophilic substitution. ntu.edu.sg

    The use of a bromide handle allows for the creation of stable thioether or amine linkages in the final conjugate, which are robust under physiological conditions.

    HalogenLeaving Group AbilityReactivityStability of Alkyl Halide
    I-ExcellentHighLower
    Br-GoodModerateGood
    Cl-FairLowerHigh
    F-PoorVery LowVery High

    Synthetic Pathways and Methodological Advancements for Boc Aminooxy Peg2 Bromide

    Preparation of Polyethylene (B3416737) Glycol Intermediates

    One prevalent strategy is the monoprotection of one hydroxyl group, allowing the other to be functionalized, followed by deprotection and functionalization of the first hydroxyl group. However, achieving selective monofunctionalization can be challenging and often results in a mixture of mono-, di-, and un-substituted products, necessitating tedious purification. acs.org

    A more refined and high-yielding method involves the monotosylation of diethylene glycol. This process utilizes p-toluenesulfonyl chloride (TsCl) to convert one of the hydroxyl groups into a tosylate, which is an excellent leaving group. This reaction can be performed without chromatographic purification, making it suitable for large-scale synthesis. rsc.org The resulting mono-tosylated PEG intermediate is a versatile precursor for various heterobifunctional PEG derivatives. mdpi.comrsc.org The unreacted hydroxyl group is then available for the introduction of the aminooxy moiety.

    Another innovative approach to overcome purification challenges is the use of solid-phase synthesis. nih.gov In this method, the PEG chain is built stepwise on a solid support. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration, thereby avoiding complex chromatography and minimizing side reactions like depolymerization. nih.gov

    Table 1: Comparison of Strategies for Preparing Heterobifunctional PEG Intermediates

    Strategy Description Advantages Disadvantages
    Monoprotection/ Deprotection One hydroxyl group is protected, the other is functionalized, followed by deprotection and functionalization of the first. Conceptually simple. Often yields product mixtures requiring extensive purification. acs.org
    Monotosylation Selective reaction of one hydroxyl group with p-toluenesulfonyl chloride (TsCl). High yields, can be chromatography-free, creates a versatile intermediate. rsc.org Requires careful control of reaction conditions to ensure mono-substitution.
    Solid-Phase Synthesis Stepwise construction of the PEG chain on a solid support. Avoids chromatographic purification, allows use of excess reagents, suppresses side reactions. nih.gov Higher initial cost for resin and excess monomers. nih.gov

    Introduction of the Aminooxy Moiety and Subsequent Protection

    Once a suitable asymmetrically functionalized PEG2 intermediate (e.g., HO-PEG2-OTs) is prepared, the next step is the introduction of the aminooxy group (-O-NH2). This functional group is valuable for its ability to react specifically with aldehydes or ketones to form a stable oxime linkage, a common strategy in bioconjugation. cd-bioparticles.netbroadpharm.com

    The aminooxy group itself is typically introduced using a protected form of hydroxylamine (B1172632), such as N-hydroxyphthalimide, followed by deprotection. A more direct route involves the reaction of an alkyl halide or tosylate with N-Boc-hydroxylamine (tert-butyl N-hydroxycarbamate). The hydroxyl group of the PEG2 intermediate is first converted into a better leaving group if it is not already (e.g., via tosylation or mesylation), and then substituted with the N-Boc-hydroxylamine nucleophile in a Williamson ether synthesis type reaction.

    The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the aminooxy functionality. It is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal the reactive aminooxy group for subsequent conjugation reactions. cd-bioparticles.netbroadpharm.com The introduction of the Boc-protected aminooxy moiety yields a key intermediate, such as Boc-NH-O-PEG2-OH. This intermediate now possesses the protected aminooxy functionality at one end and a free hydroxyl group at the other, ready for the final bromination step.

    Regioselective Bromination Techniques

    The final step in the synthesis of Boc-Aminooxy-PEG2-bromide is the regioselective conversion of the remaining terminal hydroxyl group into a bromide. The bromide acts as a reactive handle, serving as a good leaving group for nucleophilic substitution reactions, often with thiol groups in proteins. adcreview.com This transformation must be performed without affecting the acid-sensitive Boc protecting group or other functionalities on the molecule.

    Several methods are available for the bromination of primary alcohols. A classic and effective approach is the Appel reaction, which uses carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (PPh3). This method proceeds under mild, neutral conditions, which are compatible with the Boc protecting group.

    Another common strategy involves converting the hydroxyl group into a sulfonate ester, such as a mesylate (using methanesulfonyl chloride) or a tosylate, followed by nucleophilic substitution with a bromide salt like lithium bromide (LiBr) or sodium bromide (NaBr). This two-step procedure is generally high-yielding and clean.

    Alternative brominating agents include N-bromosuccinimide (NBS) in the presence of triphenylphosphine, or phosphorus tribromide (PBr3). Care must be taken with reagents that can generate acidic byproducts, which could prematurely cleave the Boc group. The use of Polyethylene Glycol (PEG) itself as a green solvent has been explored for certain bromination reactions, for instance, using potassium bromide (KBr) and ceric ammonium (B1175870) nitrate (B79036) (CAN), which can offer eco-friendly and high-yield protocols for specific substrates. researchgate.netresearchgate.net For the synthesis of this compound, a method that ensures neutral conditions and high regioselectivity is paramount.

    Table 2: Selected Regioselective Bromination Methods for Alcohols

    Method Reagents Conditions Key Features
    Appel Reaction CBr4, PPh3 Mild, neutral Compatible with acid-sensitive groups like Boc.
    Sulfonate Displacement 1. MsCl or TsCl, base 2. LiBr or NaBr Two steps, generally mild High-yielding and versatile method. mdpi.comrsc.org
    NBS/PPh3 N-Bromosuccinimide, PPh3 Mild Provides an alternative to CBr4.

    Challenges and Innovations in Scalable Synthesis

    The transition from laboratory-scale synthesis to large-scale industrial production of heterobifunctional PEG linkers like this compound presents significant challenges. A primary obstacle is the reliance on chromatographic purification at multiple stages to separate the desired product from starting materials and byproducts, such as di-substituted and unreacted PEG. acs.orgnih.gov Chromatography is expensive, time-consuming, and generates large volumes of solvent waste, making it undesirable for scalable manufacturing. acs.org

    Low reaction efficiency and the formation of byproducts are also major hurdles. For instance, the Williamson ether synthesis used to attach PEG units can be inefficient for longer chains, and side reactions like β-elimination can occur. nih.gov Ensuring the monodispersity of the PEG linker—that is, a uniform chain length—is crucial for pharmaceutical applications to ensure product consistency and predictable biological activity, but this is difficult to achieve with traditional polymerization methods. acs.orgacs.org

    To address these challenges, several innovations have been developed.

    Chromatography-Free Synthesis: Significant effort has gone into designing synthetic routes that yield products of high purity without the need for column chromatography. This often involves using highly selective reactions and crystallization or precipitation for purification. rsc.org

    Solid-Phase Synthesis: As mentioned earlier, building the molecule on a solid support dramatically simplifies purification to a series of washing steps, completely avoiding chromatography. This method also allows for driving reactions to completion with excess reagents and can suppress certain side reactions. nih.gov

    Process Optimization: Careful selection of reagents and reaction conditions can significantly improve yields and reduce byproduct formation. For example, using greener, more efficient catalysts and solvents can make the process more economical and environmentally friendly. researchgate.netresearchgate.net The development of robust, high-yield, and chromatography-free protocols is essential for the cost-effective and large-scale production of these important linkers. rsc.org

    Compound List

    Chemical Reactivity and Mechanistic Investigations of Boc Aminooxy Peg2 Bromide

    Oxime Ligation Mediated by the Aminooxy Group

    The aminooxy group (after deprotection of the Boc group) is a potent nucleophile that reacts chemoselectively with aldehydes and ketones to form a stable oxime bond. creative-biolabs.combroadpharm.comaxispharm.com This reaction, known as oxime ligation, is a cornerstone of bioconjugation due to its reliability and mild reaction conditions. univie.ac.atnih.gov

    The formation of an oxime is a reversible, second-order condensation reaction. The process involves the initial attack of the nucleophilic aminooxy group on the carbonyl carbon, forming a tetrahedral hemiaminal intermediate. This is followed by a rate-determining, acid-catalyzed dehydration step to yield the final oxime product. mdpi.com

    The kinetics are highly pH-dependent. The reaction is generally fastest in a mildly acidic environment (pH 4-6). mdpi.comualberta.ca This is because the dehydration step requires protonation of the hydroxyl group in the hemiaminal intermediate to make it a better leaving group (water). However, at very low pH, the aminooxy nucleophile itself becomes protonated and non-nucleophilic, which slows the initial attack on the carbonyl. nih.gov At neutral or physiological pH (pH ~7), the reaction is often slow, which can be a limitation in biological applications. nih.govchemrxiv.org

    Equilibrium constants (Keq) for oxime formation are typically large, favoring the product. For oxime bonds, Keq values can be greater than 10⁸ M⁻¹, indicating a high degree of stability once formed, especially when compared to hydrazone linkages (Keq ≈ 10⁴-10⁶ M⁻¹). nih.gov

    Table 1: Representative Kinetic Data for Oxime Ligation
    ReactantsCatalyst (Concentration)pHSecond-Order Rate Constant (k, M⁻¹s⁻¹)Reference
    Aminooxyacetyl-peptide + BenzaldehydeAniline (B41778) (100 mM)7.08.2 ± 1.0 nih.gov
    Aldehyde-functionalized protein + Aminooxy-dansylAniline (50 mM)7.4~0.05 researchgate.net
    Citral + Aminooxy-dansylAniline (100 mM)7.448.6 researchgate.net
    2-Pentanone + Aminooxy-dansylAniline (100 mM)7.40.082 researchgate.net

    To overcome the slow reaction rates at neutral pH, nucleophilic catalysts are frequently employed. chemrxiv.org Aniline and its derivatives are the most common catalysts for oxime ligation. nih.govsigmaaldrich.com The catalytic mechanism involves the rapid, reversible formation of a protonated Schiff base (an iminium ion) between the aniline catalyst and the carbonyl compound. This intermediate is significantly more electrophilic and susceptible to attack by the aminooxy nucleophile than the original carbonyl group. sigmaaldrich.comtu-dortmund.de

    Recent studies have identified catalysts that are more efficient than aniline. For instance, m-phenylenediamine (B132917) (mPDA) has been shown to be a highly effective catalyst, providing up to a 15-fold rate enhancement over aniline in certain systems. acs.org This increased efficiency is partly due to its greater aqueous solubility, which allows for higher catalyst concentrations to be used. researchgate.netacs.org The amino acid arginine has also been reported to catalyze oxime formation at neutral pH, with its guanidinium (B1211019) group playing a key role in the catalytic mechanism. chemrxiv.org

    Table 2: Comparison of Catalysts for Oxime Ligation
    CatalystRelative EfficiencyKey AdvantagesReference(s)
    AnilineBaselineWell-established, effective for many applications. nih.govsigmaaldrich.comtu-dortmund.de
    m-Phenylenediamine (mPDA)Up to 15x faster than anilineHigher aqueous solubility allows for higher concentrations and faster kinetics. researchgate.netacs.org
    ArginineEffective at neutral pHAlso acts as a protein aggregation inhibitor. chemrxiv.org

    Oxime ligation is considered a bioorthogonal reaction, meaning it can proceed in a complex biological environment with minimal interference from or with native biological processes. univie.ac.at The aminooxy group is highly selective for aldehydes and ketones, functional groups that are relatively rare in native proteins and other biomolecules. nih.govsigmaaldrich.com This chemoselectivity allows for the specific labeling of biomolecules that have been engineered to contain a unique carbonyl handle. sigmaaldrich.com

    However, the bioorthogonality is not absolute. nih.gov Endogenous small-molecule metabolites containing ketone groups (e.g., pyruvate) and the reducing ends of carbohydrates can potentially react with aminooxy probes. nih.govsigmaaldrich.com Therefore, for applications requiring high specificity, it is often necessary to perform purification steps like dialysis to remove these competing small molecules before conjugation. sigmaaldrich.com Despite this, the reaction shows excellent chemoselectivity, as demonstrated by the ability to label specific proteins in crude cell lysates without significant cross-reactivity. tu-dortmund.de

    The stability of the resulting C=N bond is a key feature of oxime ligation. Oxime bonds are significantly more stable against hydrolysis than corresponding imine (Schiff base) or hydrazone linkages, particularly at neutral or physiological pH. mdpi.comnih.gov This enhanced stability is attributed to the negative inductive effect of the oxygen atom, which reduces the basicity of the imine nitrogen and disfavors the protonation required for the initiation of hydrolysis. nih.gov

    While stable, the oxime bond is not completely inert. Its formation is a reversible process, and the bond can be cleaved under specific conditions, such as strongly acidic pH (pH < 4) or in the presence of a large excess of a competitive hydroxylamine (B1172632) or carbonyl compound. mdpi.comrsc.org This dynamic covalent character is increasingly being exploited in materials science and drug delivery. mdpi.comresearchgate.net For example, the reversibility allows for the creation of self-healing hydrogels, dynamic combinatorial libraries, and drug delivery systems that can release a payload in response to a specific stimulus like a change in pH. mdpi.comnih.govresearchgate.net

    Chemoselectivity and Bioorthogonality in Complex Biological Milieus

    Nucleophilic Substitution Reactions Involving the Bromide Group

    The other reactive terminus of Boc-Aminooxy-PEG2-bromide is the alkyl bromide. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. dcchemicals.combroadpharm.comdcchemicals.comcd-bioparticles.net

    The reaction of the primary alkyl bromide in this compound with nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgpressbooks.pub The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside (180° to the leaving group), while the carbon-bromine bond breaks simultaneously. libretexts.orgyoutube.commasterorganicchemistry.com

    The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. youtube.commasterorganicchemistry.com Rate = k[Alkyl Bromide][Nucleophile]

    The primary nature of the alkyl bromide is ideal for SN2 reactions, as steric hindrance around the electrophilic carbon is minimal, allowing for easy access by the incoming nucleophile. youtube.commasterorganicchemistry.com Tertiary alkyl halides, by contrast, are too sterically hindered for the SN2 pathway to occur. youtube.com

    A variety of strong nucleophiles can be used to displace the bromide, allowing for the introduction of diverse functionalities. Common examples include:

    Azide (B81097) (N₃⁻): Reaction with sodium azide is a highly efficient way to introduce an azide group, which can then be used in "click chemistry" reactions like the copper-catalyzed or strain-promoted alkyne-azide cycloaddition. broadpharm.comdcchemicals.com

    Thiols (RS⁻): Thiolates, generated from thiols under basic conditions, are excellent nucleophiles that react readily with the alkyl bromide to form a stable thioether linkage. axispharm.com

    Amines (RNH₂): While neutral amines are weaker nucleophiles than their anionic counterparts, they can react with primary alkyl bromides to form secondary amines, although this may require elevated temperatures and can be complicated by over-alkylation. broadpharm.combroadpharm.com

    The SN2 reaction proceeds with an inversion of configuration at the electrophilic carbon center. However, since the carbon atom in this compound is not a stereocenter, this aspect has no stereochemical consequence in this specific case. masterorganicchemistry.com

    Table 3: Common SN2 Reactions of the Bromide Group
    NucleophileReagent ExampleResulting Functional GroupResulting Linkage
    Azide IonSodium Azide (NaN₃)Azide (-N₃)C-N
    Thiolate IonThiol (R-SH) + BaseThioether (-S-R)C-S
    AminePrimary Amine (R-NH₂)Secondary Amine (-NH-R)C-N

    Reactivity Profiles with Biological Functionalities (e.g., Thiols, Amines)

    The heterobifunctional nature of this compound dictates its reactivity profile, which is characterized by two distinct and chemically orthogonal reactive sites: a primary alkyl bromide and a tert-butyloxycarbonyl (Boc) protected aminooxy group. The reactivity of each end can be directed toward specific functional groups found in biological molecules, primarily the nucleophilic side chains of amino acids such as cysteine (thiols) and lysine (B10760008) (amines).

    The alkyl bromide moiety is an electrophilic center susceptible to nucleophilic attack, operating primarily through an SN2 mechanism. masterorganicchemistry.combyjus.com In the context of bioconjugation, its principal target is the highly nucleophilic sulfhydryl (thiol) group of cysteine residues. royalsocietypublishing.orgnih.gov Thiols are significantly more acidic and more nucleophilic than alcohols or amines, allowing for highly selective alkylation under controlled pH conditions. nih.govmasterorganicchemistry.com The reaction between the bromide and a cysteine thiol results in the formation of a highly stable thioether bond. To achieve maximum selectivity for thiols and minimize side reactions with other nucleophiles like amines, the conjugation is typically performed in a pH range of 6.5 to 7.5. interchim.fr

    While the primary target is cysteine, the alkyl bromide can also react with other nucleophilic residues. The primary amines of lysine side chains and the α-amine at a protein's N-terminus can also act as nucleophiles, attacking the bromide to form a stable secondary amine linkage. cas.cn However, this reaction is generally slower than thiol alkylation and often requires more basic conditions (pH > 8.0) to ensure the amine is sufficiently deprotonated and nucleophilic. interchim.frmdpi.com Research has also shown that proximity-induced reactivity can enable alkyl bromides to react with a wider array of nucleophilic amino acids, including the carboxylates of aspartic and glutamic acid, and the side chains of histidine and tyrosine, though these reactions are less common in standard conjugation protocols. pharmdguru.com

    The reactivity of the alkyl bromide with the hydroxyl groups of serine or threonine to form an ether linkage is generally not favored under typical bioconjugation conditions. The Williamson ether synthesis, the classic method for this transformation, requires a strong base to deprotonate the alcohol to a more nucleophilic alkoxide, a condition that would denature most proteins. masterorganicchemistry.commedchemexpress.com Therefore, in a competitive biological environment, the reactivity of the bromide end of the linker is predominantly directed towards thiols and, to a lesser extent, amines.

    The other end of the molecule, the aminooxy group, is rendered inert by the Boc protecting group. xcessbio.com This protecting group is stable against nucleophiles and the moderately basic conditions that might be used for the alkylation step, preventing it from participating in undesired side reactions. xcessbio.comrsc.org

    Table 1: Reactivity Profile of the Bromide Terminus with Protein Nucleophiles

    Nucleophilic Group Amino Acid Residue(s) Typical Reaction pH Resulting Linkage Relative Reactivity
    Sulfhydryl (Thiol) Cysteine 6.5 - 7.5 Thioether High
    Amine (ε-amino) Lysine > 8.0 Secondary Amine Moderate
    Amine (α-amino) N-terminus > 7.0 Secondary Amine Moderate
    Hydroxyl Serine, Threonine Not favored Ether Very Low
    Carboxylate Aspartic Acid, Glutamic Acid Not favored Ester Very Low

    Formation of Stable Ether and Amine Linkages

    The covalent bonds formed by the reaction of this compound are critical to its function as a stable linker in bioconjugation. The primary linkages formed are thioether and amine bonds from the bromide terminus, and oxime bonds from the aminooxy terminus after deprotection.

    Thioether and Amine Linkages: The alkylation of a cysteine's thiol group by the linker's bromide results in a thioether (C-S-C) bond. This bond is known for its high stability under a wide range of physiological and chemical conditions. rsc.org Unlike disulfide bonds, thioethers are not susceptible to reduction by biological reducing agents like glutathione. While they can be oxidized to sulfoxides and sulfones under harsh oxidative conditions, they are generally considered permanent and stable for in vivo applications. rsc.org

    The reaction of the bromide with a primary amine, such as the side chain of lysine, forms a secondary amine (C-N-C) linkage. This bond is also highly stable and robust, comparable in stability to the peptide bonds of the protein backbone. cas.cn

    Ether Linkages: As previously noted, the formation of ether linkages by direct reaction of the alkyl bromide with alcohol-containing residues (serine, threonine) is inefficient and rarely occurs in protein conjugation. While ether bonds themselves are chemically very stable, often more so than thioethers against oxidation, the difficulty in their formation under protein-compatible conditions makes them an insignificant product in the reactivity profile of this linker. fujifilm.com

    Oxime Linkages: Following the removal of the Boc protecting group, the exposed aminooxy group (-ONH₂) reacts with a carbonyl group (an aldehyde or ketone) to form a stable oxime (C=N-O) linkage. Oxime bonds are significantly more stable towards hydrolysis at physiological pH compared to other imine-based linkages like hydrazones or Schiff bases. This stability is a key advantage for creating robust bioconjugates.

    Table 2: Stability of Linkages Formed by this compound

    Linkage Type Formed From Key Stability Features
    Thioether Bromide + Thiol (Cysteine) Highly stable; resistant to reduction; considered permanent.
    Secondary Amine Bromide + Amine (Lysine) Highly stable; comparable to amide bonds. cas.cn
    Oxime Aminooxy + Carbonyl Stable at physiological pH; more resistant to hydrolysis than hydrazones.
    Ether Bromide + Hydroxyl (Ser/Thr) Chemically stable, but not a significant reaction product. fujifilm.com

    Principles of Orthogonal Functionalization and Sequential Chemistry

    Design of Multistep Conjugation Schemes

    The orthogonal nature of this compound enables the rational design of multistep schemes to link two different molecular entities, for example, a protein to a payload molecule (like a drug or a dye) that has been pre-functionalized with a carbonyl group.

    A typical two-step conjugation scheme would proceed as follows:

    Step 1: Alkylation via the Bromide Terminus

    Objective: To conjugate the linker to the first molecule (e.g., a protein).

    Procedure: The protein, containing one or more accessible cysteine residues, is incubated with this compound in a suitable buffer, typically at a pH of 7.0-7.5. This pH favors the selective reaction of the bromide with the cysteine thiol.

    Reaction: Protein-SH + Br-PEG2-O-NHBoc → Protein-S-PEG2-O-NHBoc

    Purification: The resulting protein-linker conjugate is purified from excess linker and unreacted protein using methods like size-exclusion chromatography (SEC) or dialysis.

    Step 2: Deprotection and Oxime Ligation

    Objective: To attach the second molecule (payload).

    Procedure (Deprotection): The purified protein-linker conjugate is treated with an acid, commonly a solution of trifluoroacetic acid (TFA), to cleave the Boc group. The acid is then removed, typically by buffer exchange.

    Reaction: Protein-S-PEG2-O-NHBoc --(TFA)--> Protein-S-PEG2-O-NH₂

    Procedure (Ligation): The deprotected, aminooxy-functionalized protein is then reacted with the second molecule, which must bear a ketone or, preferably, an aldehyde group (Payload-CHO). This reaction is most efficient at a slightly acidic pH of ~4.5 and can be accelerated by the addition of a catalyst, such as aniline.

    Reaction: Protein-S-PEG2-O-NH₂ + O=CH-Payload → Protein-S-PEG2-O-N=CH-Payload

    Final Product: The final product is a precisely constructed conjugate where the two molecules are joined by the stable PEG linker. This method provides control over stoichiometry and conjugation site, leading to more homogeneous products, a critical requirement for applications like antibody-drug conjugates (ADCs). xcessbio.com

    Table 3: Compound Names Mentioned in Article

    Abbreviation/Trivial Name Full Chemical Name
    This compound tert-butyl N-(2-(2-bromoethoxy)ethoxy)carbamate
    Boc tert-butyloxycarbonyl
    PEG Polyethylene (B3416737) glycol
    TFA Trifluoroacetic acid
    SEC Size-exclusion chromatography
    ADC Antibody-Drug Conjugate
    Glutathione (2S)-2-amino-4-{[(1R)-1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoic acid

    Research Applications and Emerging Paradigms for Boc Aminooxy Peg2 Bromide

    Advanced Bioconjugation Methodologies

    The unique chemical properties of Boc-Aminooxy-PEG2-bromide facilitate its use in sophisticated bioconjugation strategies. The core of its utility lies in the formation of an oxime bond, a reaction that is bioorthogonal, meaning it proceeds with high efficiency and selectivity under mild, aqueous conditions without interfering with native biological functional groups. rsc.orguq.edu.au This reaction's reliability and the stability of the resulting oxime bond at physiological pH have made it a cornerstone for covalently linking molecules for research and therapeutic purposes. rsc.orgmdpi.com

    A paramount challenge in protein chemistry is the modification of a protein at a single, predetermined site to ensure homogeneity and preserve biological function. This compound is instrumental in achieving this goal through oxime ligation. The strategy involves first introducing a unique carbonyl group—an aldehyde or a ketone—into the target protein or peptide. nih.gov The deprotected aminooxy group of the linker then specifically reacts with this carbonyl, yielding a conjugate with a precisely controlled attachment site. nih.gov This avoids the heterogeneity often seen with less specific conjugation methods, such as those targeting lysine (B10760008) residues. rsc.org

    Several robust methods have been developed to introduce the necessary carbonyl handle into a protein's structure, enabling subsequent conjugation with aminooxy-functionalized linkers.

    Table 1: Methodologies for Site-Specific Carbonyl Introduction in Proteins

    Method Description Target Residue(s) Reference(s)
    Genetic Code Expansion Incorporation of a non-canonical amino acid with a ketone-bearing side chain, such as p-acetylphenylalanine (pAcF), in response to a nonsense codon. Any user-defined site nih.govcore.ac.ukoup.com
    Enzymatic Modification Enzymes like mutant galactosyltransferases are used to attach ketone-modified galactose to glycans on the protein surface. Glycosylation sites nih.gov
    Oxidative Cleavage Mild periodate (B1199274) oxidation of N-terminal serine or threonine residues generates a glyoxylyl (aldehyde) group. N-terminal Ser/Thr nih.gov
    N-terminal Transamination Pyridoxal-5'-phosphate (PLP) mediated transamination converts an N-terminal amine into a carbonyl group. N-terminal amino acids nih.gov

    Following the site-specific installation of a carbonyl group, the Boc-protected aminooxy linker is deprotected and added to the protein, leading to the formation of a stable oxime-linked conjugate. This approach has been successfully used to create precisely modified proteins for studying biological processes and for therapeutic development. core.ac.uk

    The bifunctional nature of this compound makes it an ideal tool for fabricating hybrid biomolecular constructs, where two distinct classes of molecules are joined to create a new entity with combined or novel functions. The bromide end can be used to attach the linker to one type of molecule (e.g., a small molecule, surface, or polymer), while the aminooxy end can be used to conjugate a carbonyl-tagged biomolecule (e.g., a protein, peptide, or oligonucleotide). rsc.orgthermofisher.com Oxime ligation has been successfully employed to create a diverse array of such hybrids, including:

    Polymer-Protein Conjugates : Attaching polymers like PEG to proteins (PEGylation) can improve their solubility, stability, and pharmacokinetic properties. core.ac.ukmdpi.com

    Oligonucleotide-Peptide Conjugates : These constructs are used in diagnostics and to study protein-DNA interactions. rsc.org

    Glycoconjugates : The linking of carbohydrates to other molecules is crucial for studying their roles in cell recognition and signaling. rsc.org

    Peptide Dendrimers : Building branched, multimeric peptide structures for applications in drug delivery and immunology. rsc.orgacs.org

    This modular approach allows researchers to "click" together different molecular building blocks, paving the way for the rational design of complex functional materials and probes. acs.org

    Beyond single conjugations, linkers like this compound are employed in strategies for macromolecular assembly, where multiple components are organized into larger, ordered structures. Bifunctional PEG linkers can be used to cross-link molecules, leading to the formation of materials like hydrogels and polymer networks. axispharm.com For instance, a divergent, dendrimeric approach can be used where smaller, bifunctional PEG units are assembled into larger, multi-arm structures. mdpi.com These multi-arm PEGs, functionalized with reactive groups like aminooxy, can then serve as scaffolds for attaching multiple copies of a biomolecule, enhancing avidity or creating high-density surfaces for biosensor applications. mdpi.comrsc.org This controlled assembly is critical for creating advanced biomaterials and multivalent systems that can mimic biological complexes.

    Fabrication of Hybrid Biomolecular Constructs

    Linker Engineering in Antibody-Drug Conjugates (ADCs) Research

    In the field of oncology, Antibody-Drug Conjugates (ADCs) represent a major therapeutic modality that combines the targeting specificity of a monoclonal antibody with the high potency of a cytotoxic small molecule. rsc.orgfujifilm.com The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of action. biosynth.commdpi.com this compound is identified as a cleavable ADC linker, designed to release its payload under specific conditions. medchemexpress.comxcessbio.com

    Cleavable linkers are designed to be stable in systemic circulation (pH ~7.4) but to break apart upon reaching the target cancer cell, releasing the cytotoxic drug. rsc.orgoup.com This targeted release is often triggered by the unique conditions of the tumor microenvironment or intracellular compartments. beilstein-journals.org

    The oxime bond formed using an aminooxy linker is categorized as a pH-sensitive or acid-labile linkage. beilstein-journals.orgaxispharm.com The design principle is based on the pH difference between the bloodstream and intracellular vesicles. After an ADC binds to its target antigen on a cancer cell, it is internalized into endosomes and then trafficked to lysosomes. oup.com The environment within these compartments is significantly more acidic (pH 4.5–6.0) than the blood. axispharm.comresearchgate.net This acidic environment catalyzes the hydrolysis of the oxime bond, breaking the linker and liberating the active drug precisely where it is needed, thereby killing the cancer cell while minimizing collateral damage to healthy tissues. beilstein-journals.orgaxispharm.comnih.gov

    Table 2: Comparison of Common Cleavable Linker Chemistries in ADCs

    Linker Type Cleavage Trigger Site of Release Example Moiety Reference(s)
    Hydrazone Low pH (Acidic) Endosome/Lysosome Acyl hydrazone oup.commdpi.comaxispharm.com
    Oxime Low pH (Acidic) Endosome/Lysosome Alkoxyamine-carbonyl adduct beilstein-journals.orgaxispharm.comnih.gov
    Disulfide Reducing Agents (e.g., Glutathione) Cytoplasm Thiol-disulfide bond beilstein-journals.orgnih.gov
    Peptide Specific Enzymes (e.g., Cathepsins) Lysosome Valine-Citrulline (Val-Cit) oup.comnih.govacs.org
    β-Glucuronide β-glucuronidase Lysosome Glucuronic acid derivative nih.gov

    The primary mechanism for the cleavage of oxime linkers in ADCs is acid-catalyzed hydrolysis. axispharm.comnih.gov Research models to investigate this mechanism typically involve incubating the ADC or a model conjugate under conditions that mimic different biological compartments. For example, the stability of the linker is assessed by incubation in human plasma at pH 7.4 over several days. oup.com To study the release profile, the conjugate is incubated in buffers at acidic pH values, such as pH 5.0 or 4.8, to simulate the endosomal and lysosomal environments, respectively. oup.com

    The rate of hydrolysis is a critical parameter. An ideal linker must be stable enough to prevent significant premature drug release in circulation but labile enough to ensure efficient payload release inside the target cell. axispharm.com Studies have compared the hydrolysis rates of different acid-sensitive linkers. For instance, some research indicates that certain oxime linkers may have a slower release rate at pH 5.0 and a narrower stability margin between pH 7.4 and pH 5.0 compared to other linkers like acyl hydrazones. nih.gov These investigations are crucial for fine-tuning linker chemistry to achieve the optimal therapeutic window for an ADC, balancing efficacy with safety. oup.com

    Rational Design for Controlled Release of Payloads

    The molecular architecture of this compound is intrinsically suited for the rational design of systems for the controlled release of therapeutic payloads, particularly in the context of Antibody-Drug Conjugates (ADCs). fujifilm.comxcessbio.commedchemexpress.com The design leverages the unique reactivity of its terminal functional groups. The bromide atom serves as a reactive site for nucleophilic substitution, allowing for initial conjugation to a carrier molecule or a component of the delivery system. axispharm.com

    The core of its utility in controlled release lies in the Boc-protected aminooxy group. The tert-butyloxycarbonyl (Boc) group is a well-established protecting group that is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal the highly reactive aminooxy moiety. biochempeg.combroadpharm.combroadpharm.com This unmasked aminooxy group can then chemoselectively react with an aldehyde or ketone on a payload molecule to form a stable oxime bond. frontiersin.orgnih.gov

    The stability of the resulting oxime linkage is a critical design parameter. While generally stable, the electronic environment around the oxime can be modulated to control its lability. frontiersin.org For instance, systems can be engineered where the oxime bond is stable in the systemic circulation (neutral pH) but becomes susceptible to cleavage in the acidic microenvironment of a tumor or within the lysosome of a target cell, thereby releasing the payload precisely at the site of action. The short, hydrophilic PEG2 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of the payload and the targeting moiety. biochempeg.comprecisepeg.com

    PropertyDescriptionRelevance in Controlled Release Design
    Boc Protecting Group Removed under mild acidic conditions to expose the aminooxy group. broadpharm.comEnables sequential, controlled conjugation steps in the synthesis of the delivery system.
    Aminooxy Group Reacts chemoselectively with aldehydes or ketones to form an oxime bond. nih.govAllows for specific and stable, yet potentially triggerable, attachment of payloads.
    PEG2 Spacer A short, flexible, hydrophilic di-ethylene glycol unit. precisepeg.comImproves solubility, reduces aggregation, and provides optimal spacing between conjugated entities. biochempeg.combiochempeg.com
    Bromide Group A reactive handle for nucleophilic substitution reactions. axispharm.comFacilitates the initial anchoring of the linker to a targeting molecule or nanocarrier.

    Development of Proteolysis-Targeting Chimeras (PROTACs)

    PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. nih.govbroadpharm.com These molecules consist of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker. biochempeg.com The linker is a critical component that significantly influences the efficacy of the PROTAC. acs.org

    This compound serves as a foundational building block for constructing PROTAC linkers. PEG motifs are the most common linkers used in PROTAC design, valued for their ability to increase the water solubility and influence the cell permeability of the final molecule. biochempeg.comnih.gov The bifunctional nature of this compound allows for the sequential and directed connection of the POI-binding ligand and the E3 ligase-recruiting ligand.

    In a typical synthetic strategy, the bromide end can be reacted with one of the ligands. Following this conjugation, the Boc group is removed to deprotect the aminooxy terminus, which is then available for ligation with the second ligand (often modified to contain a ketone or aldehyde). This stepwise approach, enabled by the orthogonal reactivity of the linker's ends, allows for the modular and efficient assembly of PROTAC libraries for screening and optimization. biochempeg.com

    The linker's composition and length are not merely for connecting two ligands; they are critical determinants of the stability and geometry of the key ternary complex (POI-PROTAC-E3 ligase). precisepeg.comnih.gov The formation of a productive ternary complex is essential for efficient ubiquitination and subsequent degradation. broadpharm.com

    Linker MotifPrevalence in PROTACsKey Characteristics
    PEG Chains ~55% of reported linkers contain a PEG motif. biochempeg.comnih.govHigh hydrophilicity, improves solubility, flexible, easily synthesized in various lengths. precisepeg.combiochempeg.com
    Alkyl Chains ~30% of reported linkers are solely alkyl chains. nih.govHydrophobic, synthetically accessible, provides structural rigidity or flexibility depending on saturation. precisepeg.com
    Alkynes/Triazoles ~7% and ~6% respectively. nih.govRigid, metabolically stable, often introduced via "click chemistry". precisepeg.comacs.org

    Role as a PROTAC Linker in Inducer Design

    Research in Targeted Molecular Delivery Systems

    Targeted delivery systems aim to concentrate a therapeutic agent at a specific site in the body, such as a tumor, thereby increasing efficacy and reducing off-target toxicity. This is often achieved by decorating a delivery vehicle, like a nanoparticle, with targeting ligands.

    This compound is an ideal reagent for the surface functionalization of nanocarriers. The process often involves a multi-step "click chemistry" approach. louisville.edu The aminooxy group is particularly valuable for its ability to undergo highly efficient and chemoselective oxime ligation with nanoparticles that have been pre-functionalized with aldehyde or ketone groups. frontiersin.orgnih.gov This reaction proceeds under mild, aqueous conditions, which is crucial for preserving the integrity of both the nanocarrier and any attached biological molecules. frontiersin.org

    Alternatively, the bromide end of the linker can be used to attach it to the nanoparticle surface through various chemical transformations. Once the linker is anchored, the Boc-protected aminooxy group at the other end becomes available for subsequent conjugation to a payload or targeting ligand after deprotection. This strategy allows for precise control over the surface chemistry of the nanoparticle. The PEG spacer serves to extend the attached molecule away from the nanoparticle surface, which can improve its accessibility and function by reducing steric hindrance. frontiersin.org

    The ultimate goal of functionalizing nanocarriers is often to create a ligand-targeting architecture. This compound facilitates this by acting as the bridge between the nanocarrier and a targeting moiety (e.g., an antibody fragment, peptide, or small molecule that binds to a receptor overexpressed on diseased cells).

    For example, a nanoparticle can first be coated with linkers using the bromide functionality. After deprotecting the aminooxy terminus, the nanoparticle is ready to be conjugated to a targeting ligand that has been modified to contain a reactive aldehyde or ketone. The resulting system is a nanocarrier that is specifically directed to cells displaying the target receptor. This modular approach allows for the development of highly customized and sophisticated delivery platforms for a wide range of therapeutic applications. frontiersin.orgresearchgate.net

    Functionalization of Nanocarriers and Nanoparticles

    Contributions to Surface Functionalization and Biomaterial Science

    The heterobifunctional nature of this compound has made it a valuable tool in the fields of surface functionalization and biomaterial science. The molecule possesses a protected aminooxy group at one end and a reactive bromide at the other, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This distinct architecture allows for a two-step modification process. The bromide group can be used to graft the molecule onto a surface or polymer backbone through nucleophilic substitution, while the Boc-protected aminooxy group, once deprotected, provides a highly specific reaction site for the immobilization of biomolecules.

    The core of its utility lies in the chemoselective oxime ligation reaction. f1000research.com Once the Boc (tert-Butyloxycarbonyl) protecting group is removed under mild acidic conditions, the exposed aminooxy group (–O–NH2) reacts specifically with aldehyde or ketone moieties. nih.govaxispharm.com This reaction is bio-orthogonal, meaning it proceeds efficiently in aqueous environments without interfering with other functional groups commonly found in biological molecules, such as amines or carboxylic acids. f1000research.comnih.gov The resulting oxime bond (–O–N=C) is stable under typical physiological conditions, ensuring the robust and long-lasting attachment of biomolecules to the modified material. nih.gov The PEG spacer enhances the water solubility and biocompatibility of the resulting material, often reducing non-specific protein adsorption on surfaces. chempep.com

    Modification of Polymeric Surfaces for Biospecific Interactions

    This compound and its analogues are instrumental in modifying polymeric surfaces to create interfaces with specific biological activities. This is particularly relevant for applications in biosensors, diagnostic arrays, and materials designed for controlled cell interactions. The process typically involves grafting the linker to a polymer surface and then using the deprotected aminooxy group to anchor biomolecules that have been engineered to contain a ketone or aldehyde group.

    One prominent application is the creation of protein nanopatterns. nih.gov In a notable study, a polymer, poly(Boc-aminooxy tetra(ethylene glycol) methacrylate), was synthesized and patterned onto silicon wafers using electron beam lithography. nih.gov After deprotection, the resulting aminooxy-functionalized surface was used to immobilize proteins that were modified to display reactive carbonyl groups. nih.gov This strategy allowed for the site-specific attachment of proteins like ubiquitin and bovine serum albumin (BSA) in precisely defined nanoscale patterns, which is critical for the development of high-density microarrays and for studying cellular responses to spatially organized signals. nih.gov

    Another approach involves the use of multi-arm PEG "stars" end-functionalized with aminooxy groups. psu.edunih.gov These stars can be cross-linked onto a surface using electron beams, creating a hydrogel-like layer with a high density of reactive sites. nih.gov This method has been used to generate both two-dimensional and three-dimensional multicomponent protein patterns. nih.gov For example, different PEG stars with orthogonal reactivity (e.g., aminooxy, biotin, maleimide) can be sequentially patterned on a single chip, allowing for the directed assembly of multiple different proteins from a mixture. nih.gov This capability is essential for constructing complex biomimetic surfaces that can mimic the intricate molecular arrangements found in natural tissues. psu.edu

    The table below summarizes findings from studies using aminooxy-functionalized polymers for creating biospecific surfaces.

    Polymer System Functionalization Method Immobilized Biomolecule Key Finding Reference
    Poly(Boc-aminooxy tetra(ethylene glycol) methacrylate)Electron beam lithography patterning and deprotectionN-terminal α-ketoamide-modified ubiquitin; Nε-levulinyl lysine-modified BSACreation of protein nanopatterns with feature sizes of 150-170 nm via site-specific oxime bond formation. nih.gov
    Eight-arm aminooxy-PEG starsElectron beam cross-linking on Si surfacesMyoglobin modified with an N-terminal α-oxoamide groupPrecise spatial arrangement of different proteins in 2D and 3D multilayered formats by using orthogonally reactive PEG stars. nih.gov
    Poly(N-isopropylacrylamide) (pNIPAAm) with aminooxy end-groupRAFT polymerization using a Boc-protected aminooxy CTAAldehyde-modified heparin; Levulinyl lysine-modified BSASuccessful conjugation to proteins and immobilization on gold surfaces, creating a thermoresponsive, polysaccharide-functionalized surface. nih.gov

    These examples demonstrate the precision and control afforded by using Boc-aminooxy-PEG linkers for surface modification. The ability to create well-defined patterns of active biomolecules is a significant contribution to the development of advanced materials for biological research and medical diagnostics.

    Creation of Functionalized Hydrogels and Scaffolds

    Hydrogels are water-swollen polymer networks that are widely used in biomedical applications, such as tissue engineering and drug delivery, due to their structural resemblance to the native extracellular matrix (ECM). nih.govnews-medical.net this compound and related aminooxy-PEG derivatives are pivotal in the synthesis of functionalized hydrogels and scaffolds, primarily through the formation of oxime cross-links.

    The formation of hydrogels via oxime ligation involves mixing multi-arm PEG precursors functionalized with aminooxy groups with polymers or cross-linkers bearing aldehyde groups. nih.govacs.org For instance, hydrogels can be formed by reacting eight-armed aminooxy-PEG with glutaraldehyde (B144438) or with aldehyde-modified biopolymers like hyaluronic acid. nih.govacs.org This cross-linking reaction is highly efficient and occurs under mild, biocompatible conditions, which is crucial when encapsulating sensitive biological materials like cells or therapeutic proteins. nih.govacs.org

    A key advantage of this approach is the tunability of the resulting hydrogel's properties. The mechanical stiffness, swelling ratio, and degradation rate of the hydrogel can be precisely controlled by adjusting factors such as the concentration of the precursors, the length of the PEG arms, and the pH during gelation. nih.gov Research has shown that the gelation kinetics and the final storage modulus of PEG-based oxime hydrogels can be tuned over a wide range, from 0.3 kPa to over 15 kPa, by varying the pH and using a catalyst like aniline (B41778). nih.govacs.org This allows for the creation of scaffolds that can mimic the mechanical properties of various soft tissues, from brain tissue to muscle. nih.gov

    Furthermore, these hydrogels can be readily functionalized with bioactive molecules to promote specific cellular responses. For example, peptides containing the arginine-glycine-aspartic acid (RGD) sequence, a well-known cell adhesion motif, can be incorporated into the hydrogel network to support cell attachment, proliferation, and differentiation. acs.org Studies have demonstrated that oxime-linked hydrogels containing RGD can successfully support the encapsulation and growth of mesenchymal stem cells, showcasing their potential as scaffolds for regenerative medicine. nih.govacs.org

    The table below details research findings on the creation and functionalization of hydrogels using aminooxy-PEG linkers and oxime chemistry.

    Hydrogel Precursors Cross-linking Chemistry Functionalization/Application Key Findings Reference
    4-arm aminooxy-PEG + bi-aldehyde-functionalized PEGOxime ligationPost-gelation patterning with peptides via thiol-ene chemistryGelation time and mechanical strength (0.3-15 kPa) are tunable by pH and aniline catalyst concentration. nih.govacs.org
    8-arm aminooxy-PEG + GlutaraldehydeOxime ligationEncapsulation of mesenchymal stem cells with RGD peptideHydrogels demonstrated high cell viability and proliferation, confirming biocompatibility. acs.org
    Aminooxy-terminated PEG + Aldehyde-modified hyaluronic acid (HA)Oxime ligationScaffold for soft tissue engineering; incorporation of collagen-1Mechanical and swelling properties are tunable to match soft tissues. Collagen incorporation supported human mesenchymal stem cell adhesion. nih.gov
    Aldehyde-modified HA + bis(oxyamine)-PEGDual cross-linking: oxime ligation and Diels-Alder chemistry3D culture of breast cancer spheroidsIndependent tuning of mechanical properties (via oxime cross-linking) and biochemical properties (via peptide grafting). utoronto.ca

    The use of this compound and its analogues provides a versatile and robust platform for designing advanced hydrogel scaffolds with tailored physical and biological properties, paving the way for new developments in tissue engineering and regenerative medicine.

    Analytical Methodologies for the Characterization of Boc Aminooxy Peg2 Bromide Conjugates and Reaction Products

    Spectroscopic Techniques for Structural Elucidation

    Spectroscopic methods are fundamental for acquiring detailed structural information, confirming the formation of covalent bonds, and verifying the identity of the final conjugated molecules.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage Confirmation

    Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique that provides atomic-level insight into the chemical structure of a molecule. For derivatives of Boc-Aminooxy-PEG2-bromide, both proton (¹H) and carbon-13 (¹³C) NMR are critical for verifying the successful formation of the intended covalent linkage.

    When this compound reacts with an aldehyde or ketone-containing molecule, the key analytical confirmation is the formation of a stable oxime ether bond. In the ¹H NMR spectrum, the appearance of new signals corresponding to the protons in the vicinity of the newly formed C=N-O linkage serves as direct proof of conjugation. The chemical shifts of the methylene (B1212753) protons (-CH₂-) within the PEG spacer, as well as those adjacent to the bromide and the aminooxy group, are altered upon successful conjugation. For example, the protons of the -O-CH₂-CH₂-O- units in the PEG2 spacer typically resonate between 3.5 and 3.8 ppm. The formation of the oxime bond often results in a downfield shift for the protons closest to this new functional group.

    Similarly, ¹³C NMR spectroscopy can be used to confirm the presence of the oxime carbon (C=N), which characteristically appears in the 145-160 ppm range, a region that is typically free from other carbon signals in the constituent molecules. The disappearance of the carbonyl carbon signal from the starting aldehyde or ketone and the concurrent appearance of the new oxime carbon signal provide definitive evidence of a successful reaction.

    Table 1: Representative ¹H NMR Chemical Shifts for a Model Conjugation Product

    Functional GroupRepresentative Chemical Shift (ppm)Multiplicity
    Boc (-C(CH₃)₃)~1.45s (singlet)
    PEG (-O-CH₂-CH₂-O-)3.60 - 3.80m (multiplet)
    N-O-CH₂-~4.20t (triplet)
    Oxime (-CH=N-)7.50 - 8.20s or d (singlet or doublet)
    Note: The exact chemical shifts are dependent on the specific structure of the conjugate and the solvent used for analysis.

    Mass Spectrometry (MS) for Product Identity and Purity Assessment

    Mass spectrometry (MS) is an essential analytical tool for confirming the molecular weight of the final conjugate, thereby verifying its identity and assessing the purity of the sample. High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are particularly effective for the analysis of PEGylated biomolecules.

    ESI-MS is frequently the method of choice for analyzing conjugates of small molecules and peptides. This technique generates multiply charged ions, which allows for the accurate mass determination of large molecules on instruments with a standard mass-to-charge (m/z) range. The resulting spectrum delivers an experimental molecular weight that can be precisely matched with the theoretically calculated mass of the expected this compound conjugate. This method is also highly sensitive for detecting unreacted starting materials or byproducts, offering a clear assessment of reaction completion and purity.

    For larger bioconjugates, such as modified proteins, MALDI-Time of Flight (MALDI-TOF) MS is often employed. This technique generally produces singly charged ions, leading to simpler spectra that are easier to interpret. By comparing the mass of the unmodified biomolecule to the mass of the resulting conjugate, one can determine the number of this compound linkers that have been attached, a metric known as the degree of labeling.

    Table 2: Example Mass Spectrometry Data for a Peptide Conjugation

    SpeciesTheoretical Mass (Da)Observed Mass (Da)Technique
    Starting Peptide1500.71500.8ESI-MS
    This compound326.1Not applicable-
    Peptide Conjugate (1:1)1826.81826.9ESI-MS

    Chromatographic Separations for Product Isolation and Analysis

    Chromatographic methods are indispensable for both monitoring the progress of conjugation reactions and for purifying the final products from unreacted starting materials, reagents, and potential side products.

    High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

    High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely adopted technique for the analysis and purification of this compound conjugates. Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is the most common mode used for these types of compounds.

    As a purification method, preparative HPLC can be scaled up to isolate the desired conjugate with high purity. Fractions are collected as they elute from the column, and those containing the pure product, as verified by analytical HPLC or MS, are combined and processed.

    Table 3: Typical RP-HPLC Conditions for Analysis

    ParameterCondition
    ColumnC18, 4.6 x 150 mm, 5 µm
    Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
    Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
    Gradient5% to 95% B over 30 minutes
    Flow Rate1.0 mL/min
    DetectionUV at 220 nm and 280 nm

    Advanced Techniques for Complex Bioconjugate Characterization

    For highly complex bioconjugates, such as those involving large proteins or antibodies, a combination of the aforementioned techniques along with more advanced methods is often required. Size-exclusion chromatography (SEC) can be employed to assess the aggregation state and determine the hydrodynamic volume of the conjugate, ensuring its homogeneity. Furthermore, tandem mass spectrometry (MS/MS) can provide detailed structural information, including peptide sequencing to pinpoint the exact site of conjugation on a protein. For the most intricate structures, two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be utilized to resolve overlapping signals and unambiguously assign proton and carbon resonances, thereby providing unequivocal confirmation of the conjugate's structure.

    Q & A

    Basic Research Questions

    Q. What is the role of the Boc-Aminooxy-PEG2-bromide linker in antibody-drug conjugate (ADC) synthesis, and how does its structure influence functionality?

    • Answer: this compound is a cleavable polyethylene glycol (PEG) linker used to connect cytotoxic payloads to antibodies in ADCs. Its structure includes:

    • A Boc-protected aminooxy group for site-specific conjugation with ketone or aldehyde groups on antibodies via oxime bond formation.

    • A PEG2 spacer to enhance solubility, reduce steric hindrance, and improve pharmacokinetics.

    • A bromide leaving group enabling nucleophilic substitution reactions with thiol-containing payloads.
      Optimal conjugation requires pH 4.5–6.5 buffers (e.g., sodium acetate) to stabilize oxime bond formation while minimizing hydrolysis .

      Table 1: Key structural-functional relationships

      ComponentFunctionExperimental Consideration
      Boc groupProtects aminooxy during storageRemove via TFA treatment pre-conjugation
      PEG2Enhances solubilityVerify solubility in reaction buffer via DLS or turbidity assays
      BromideFacilitates payload attachmentUse excess payload (1.5–2 eq) to drive substitution efficiency

    Q. How do reaction conditions (pH, temperature, solvent) affect the stability of this compound during bioconjugation?

    • Answer: Stability is pH- and temperature-dependent:

    • pH: Optimal oxime bond formation occurs at pH 5.0–6.0. Below pH 4, premature deprotection occurs; above pH 7, hydrolysis risks increase .

    • Temperature: Reactions at 4°C minimize degradation (e.g., <5% hydrolysis over 24 hours). Room temperature (25°C) reduces reaction time but increases hydrolysis risk (10–15% over 12 hours) .

    • Solvent: Use anhydrous DMF or DMSO for solubility. Avoid aqueous buffers with nucleophiles (e.g., Tris) to prevent bromide substitution side reactions .

      Methodological Tip: Pre-equilibrate reaction buffers to target pH and degas to avoid oxidation of sensitive groups. Monitor reaction progress via LC-MS or UV-Vis (e.g., absorbance at 280 nm for antibody quantification) .

    Advanced Research Questions

    Q. How can researchers resolve contradictory data on this compound’s stability in long-term storage?

    • Answer: Contradictions arise from variations in storage protocols:

    • recommends storage at -20°C in desiccated conditions (≤5% degradation over 6 months).
    • notes aminooxy compounds are inherently unstable and suggests immediate use.
      Resolution:

    Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to simulate long-term storage.

    Characterize degradation products via HPLC-MS to identify pathways (e.g., Boc deprotection vs. PEG oxidation).

    Optimize formulations with stabilizers (e.g., antioxidants like BHT) for extended storage .

    Table 2: Stability assessment workflow

    StepMethodOutcome Metric
    1. Degradation analysisHPLC-MSQuantify intact compound vs. degradants
    2. Moisture sensitivityKarl Fischer titrationCorrelate degradation with water content
    3. Oxidative stabilityROS assays (e.g., DCFH-DA)Identify oxidative pathways

    Q. What analytical strategies validate successful bioconjugation using this compound, and how are artifacts minimized?

    • Answer: Critical validation steps include:

    • Size-Exclusion Chromatography (SEC): Confirm ADC molecular weight shifts vs. unconjugated antibody.
    • Intact Mass Spectrometry: Detect mass shifts corresponding to payload-linker attachment (±1 Da resolution).
    • SDS-PAGE with Staining: Use Coomassie (protein) and Sudan Black (PEG) to visualize conjugation efficiency.
      Artifact Mitigation:
    • Purify ADCs via tangential flow filtration (TFF) to remove unreacted linker/payload.
    • Avoid UV quantification at 280 nm if payload absorbs strongly; switch to 220 nm or BCA assay .

    Q. How can researchers optimize the PEG2 spacer length for tissue penetration vs. plasma half-life in ADC design?

    • Answer: Balance hydrophilicity and steric effects:

    • Short PEGs (e.g., PEG1): Improve tissue penetration but reduce half-life (rapid renal clearance).
    • Long PEGs (e.g., PEG4): Extend half-life but hinder target binding.
      Experimental Design:

    Synthesize ADCs with PEG2 vs. PEG4 linkers.

    Compare pharmacokinetics (e.g., AUC in murine models) and tumor uptake (via fluorescent payload imaging).

    Use SPR to quantify binding affinity changes post-conjugation .

    Table 3: Trade-offs in PEG spacer optimization

    PEG LengthPlasma Half-Life (h)Tumor Uptake (% ID/g)
    PEG248–728–10
    PEG496–1204–6

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.